7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Description
7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid (CAS: 588681-46-3) is a heterocyclic compound featuring a quinoline backbone substituted with methyl groups at positions 7 and 8, a pyridin-2-yl group at position 2, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.30 g/mol .
The compound is synthesized via regioselective cyclization and functionalization reactions, with commercial availability at ≥95% purity from specialized suppliers .
Properties
IUPAC Name |
7,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-6-7-12-13(17(20)21)9-15(19-16(12)11(10)2)14-5-3-4-8-18-14/h3-9H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZVIRHUFVIBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylpyridine with 2,3-dimethylbenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using ammonium acetate to yield the quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid serves as a valuable building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for diverse reactivity patterns that are exploited in the development of new materials and chemical sensors .
Biology
This compound is utilized in biological research to study enzyme interactions and protein-ligand binding due to its ability to modulate the activity of various enzymes. It has shown promise in:
- Antimicrobial Activity : Demonstrating effects against bacteria and fungi by disrupting cell membranes or inhibiting metabolic pathways.
- Antiviral Activity : Exhibiting antiviral properties against enteroviruses with favorable selectivity indices.
- Anticancer Potential : Inducing apoptosis in cancer cell lines through interactions with enzymes involved in cancer metabolism .
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of this compound:
- Antiviral Screening : Research has shown that derivatives exhibit significant antiviral effects against enteroviruses while maintaining low cytotoxicity .
- Cytotoxicity Assays : Evaluations across various cancer cell lines indicate that this compound can induce selective cell death in cancer cells while sparing normal cells .
- Mechanistic Studies : Techniques such as RT-qPCR and Western blotting have been employed to explore how this compound influences cellular pathways related to inflammation and cancer progression .
Mechanism of Action
The mechanism of action of 7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Pyridinyl Positional Isomers
Key Insight : The pyridinyl position modulates electronic and steric properties. The 2-pyridinyl isomer (target compound) may exhibit stronger π-π stacking interactions in biological systems compared to 3- or 4-pyridinyl analogs .
Methyl Group Variations
| Compound Name | Methyl Positions | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid | 6,8-dimethyl | 725705-56-6 | C₁₇H₁₄N₂O₂ | 278.30 |
| 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | 8-methyl | 107027-35-0 | C₁₆H₁₂N₂O₂ | 264.28 |
| 7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | 7-chloro, 8-methyl | 588696-83-7 | C₁₆H₁₁ClN₂O₂ | 298.73 |
Key Insight: The 7,8-dimethyl substitution in the target compound enhances steric bulk and hydrophobic interactions compared to mono-methyl or chloro-methyl derivatives.
Alkyl Chain Modifications
| Compound Name | Alkyl Group | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 8-Ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid | 8-ethyl | 726144-14-5 | C₁₇H₁₄N₂O₂ | 278.31 |
| 6-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid | 6-ethyl | 588696-87-1 | C₁₇H₁₄N₂O₂ | 278.30 |
Key Insight : Ethyl substituents increase hydrophobicity and may improve membrane permeability but reduce solubility in aqueous media compared to methyl analogs .
Physicochemical and Commercial Comparison
Note: The target compound’s balanced lipophilicity (LogP ~2.8) and solubility make it preferable for drug discovery over discontinued or less-soluble analogs .
Research Findings
- Medicinal Chemistry : Derivatives with 7,8-dimethyl and pyridin-2-yl groups show promise in kinase inhibition due to their planar structure and ability to occupy ATP-binding pockets .
- Coordination Chemistry : Pyridin-3-yl analogs exhibit stronger metal-binding affinity (e.g., with Ru or Pt) compared to pyridin-2-yl isomers .
- Stability: The 7,8-dimethyl substitution improves metabolic stability over mono-methyl derivatives, as observed in pharmacokinetic assays .
Biological Activity
7,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid (also referred to as DMQCA) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure
The molecular formula of DMQCA is , and it features a quinoline core with methyl and pyridine substituents. The structural complexity contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of quinoline derivatives, including DMQCA. For instance, a series of quinoline analogs were synthesized and tested against enterovirus D68 (EV-D68), revealing that specific modifications significantly enhance antiviral efficacy.
Table 1: Antiviral Efficacy of Quinoline Derivatives
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| DMQCA | 0.7 ± 0.3 | 40.5 ± 14.0 | 57.9 |
| Compound A | 1.0 ± 0.1 | 11.9 ± 4.9 | 11.9 |
| Compound B | 24.7 ± 1.1 | 146.3 ± 27.8 | 5.9 |
*EC50: Effective concentration for 50% inhibition; CC50: Cytotoxic concentration for 50% cell viability; SI: Selectivity Index calculated as CC50/EC50 .
These results indicate that DMQCA exhibits potent antiviral activity with a high selectivity index, suggesting low cytotoxicity relative to its antiviral effects.
The mechanism by which DMQCA exerts its antiviral effects appears to involve inhibition of viral replication and interference with viral uncoating processes. Studies have shown that compounds similar to DMQCA can disrupt the viral lifecycle at multiple stages, including RNA binding and encapsidation .
Other Biological Activities
Beyond antiviral properties, DMQCA has been investigated for other pharmacological effects:
- Antimicrobial Activity : Quinoline derivatives have shown promise in inhibiting bacterial growth, particularly against resistant strains.
- Anticancer Properties : Preliminary studies suggest that DMQCA may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction .
Case Studies
A notable case study involved the application of DMQCA in a model of neuroinflammation where it demonstrated neuroprotective effects by modulating inflammatory pathways and reducing neuronal cell death caused by viral infections .
Table 2: Neuroprotective Effects of DMQCA
| Parameter | Control Group | DMQCA Treatment |
|---|---|---|
| Neuronal Viability (%) | 65 | 85 |
| Inflammatory Cytokines (pg/mL) | TNF-α: 150 | TNF-α: 80 |
| Apoptotic Cells (%) | 30 | 10 |
*Results indicate significant improvement in neuronal viability and reduction in inflammatory markers following treatment with DMQCA .
Q & A
Q. What are the recommended synthetic routes for 7,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid, and how can purity be optimized?
The synthesis typically involves multi-step protocols, including cyclization of substituted pyridine precursors and functionalization via cross-coupling or carboxylation reactions. Key steps include the use of palladium catalysts for pyridinyl-quinoline coupling and acid hydrolysis to introduce the carboxylic acid group . Purification methods such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradients) are critical for achieving >95% purity .
Q. How can the structural integrity of this compound be validated?
Structural confirmation requires a combination of:
- NMR spectroscopy : - and -NMR to verify methyl group positions (δ ~2.5 ppm for CH) and aromatic proton environments .
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z: ~278.31 for CHNO) .
- Elemental analysis : To validate C, H, and N content within ±0.3% of theoretical values .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures (≥50% ethanol). Stability tests indicate degradation under prolonged UV exposure or basic conditions (pH >9). Recommended storage: -20°C in amber vials under inert gas .
Q. Which preliminary biological assays are suitable for evaluating its activity?
Initial screening should include:
- Enzyme inhibition assays : Target kinases or dehydrogenases due to the quinoline scaffold’s affinity for ATP-binding pockets .
- Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl vs. chloro groups) impact biological activity?
Comparative studies of analogs (e.g., 7-chloro-8-methyl derivatives) reveal that methyl groups enhance metabolic stability, while chloro substitutions increase antibacterial potency but may reduce solubility. Structure-activity relationship (SAR) models suggest that the pyridin-2-yl moiety improves target selectivity compared to pyridin-3-yl or 4-yl variants .
Q. How can contradictory activity data across studies be resolved?
Discrepancies often arise from assay conditions (e.g., serum protein binding, pH). Mitigation strategies include:
- Dose-response normalization : Adjust for differences in solvent carriers (e.g., DMSO concentration ≤0.1%).
- Target validation : Use CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to confirm direct binding .
Q. What strategies optimize synthetic yield without compromising stereochemical purity?
- Catalyst screening : Pd(OAc)/XPhos systems improve coupling efficiency (~85% yield) .
- Temperature control : Maintain ≤60°C during carboxylation to prevent decarboxylation .
- Chiral HPLC : Resolve enantiomers if unintended racemization occurs during synthesis .
Q. Which advanced analytical techniques elucidate its interaction with biological targets?
Q. What mechanisms underlie its observed off-target effects in cell-based assays?
Off-target activity may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
